Mitapivat

Übersicht

Beschreibung

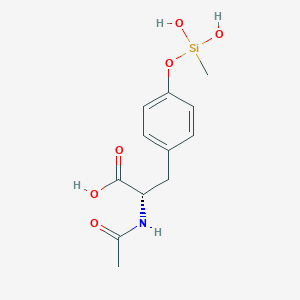

Mitapivat, unter dem Markennamen Pyrukynd vertrieben, ist ein Medikament zur Behandlung der hämolytischen Anämie bei Erwachsenen mit Pyruvatkinase-Mangel . Es ist ein oraler, kleinmolekularer allosterischer Aktivator des Pyruvatkinase-Enzyms . Pyruvatkinase ist ein Schlüsselenzym im glykolytischen Stoffwechselweg, und seine Aktivierung durch this compound verstärkt die glykolytische Aktivität, was zu erhöhten Adenosintriphosphatspiegeln und reduzierten 2,3-Diphosphoglyceratspiegeln führt .

Wirkmechanismus

Target of Action

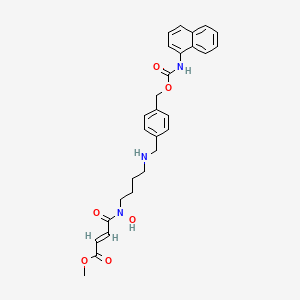

Pkr-IN-1 primarily targets the protein kinase RNA-activated (PKR), a member of the serine/threonine (Ser/Thr) kinase family . PKR plays a crucial role in a broad range of intracellular regulatory mechanisms and is involved in the pathophysiology of many human diseases, including microbial and viral infections, cancer, diabetes, and neurodegenerative disorders . The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a significant role in the regulation of protein synthesis in metabolic stress .

Mode of Action

Pkr-IN-1, as a potent PKR inhibitor, interacts with its targets, leading to changes in their activity. PKR inhibits translation initiation through the phosphorylation of the alpha subunit of the initiation factor eIF-2 (eIF-2α) and also controls the activation of several transcription factors . The mechanism of apoptosis induction by PKR involves phosphorylation of eIF-2α and activation of NF-κB . In this way, the expression of different genes is regulated by PKR .

Biochemical Pathways

Pkr-IN-1 affects various biochemical pathways. PKR mediates a broad spectrum of cellular transduction pathways . It has been found that PKR plays a key role in the pathophysiology of cancer, inflammation, autoimmune diseases, diabetes, and chronic neurodegenerative disorders . PKR also regulates the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells pathways .

Result of Action

The action of Pkr-IN-1 results in molecular and cellular effects. By inhibiting PKR, Pkr-IN-1 can potentially alter the phosphorylation of eIF-2α, thereby affecting protein synthesis . This could lead to changes in the expression of various genes and potentially impact cellular processes such as apoptosis .

Biochemische Analyse

Biochemical Properties

Pkr-IN-1 functions by inhibiting the activity of protein kinase R, thereby preventing the phosphorylation of its downstream targets. One of the primary targets of PKR is the eukaryotic initiation factor 2 alpha (eIF2α), which, when phosphorylated, leads to the inhibition of protein synthesis. By inhibiting PKR, Pkr-IN-1 reduces the phosphorylation of eIF2α, thereby promoting protein synthesis. Additionally, Pkr-IN-1 interacts with other biomolecules such as activating transcription factor 4 (ATF4) and beta-secretase 1 (BACE1), influencing their expression and activity .

Cellular Effects

Pkr-IN-1 has been shown to exert significant effects on various cell types and cellular processes. In neuronal cells, Pkr-IN-1 reduces apoptosis and promotes cell survival by inhibiting PKR-mediated pathways. In immune cells, Pkr-IN-1 modulates the production of cytokines and other inflammatory mediators, thereby reducing inflammation. Furthermore, Pkr-IN-1 influences cell signaling pathways, gene expression, and cellular metabolism by altering the activity of PKR and its downstream targets .

Molecular Mechanism

The molecular mechanism of Pkr-IN-1 involves the direct inhibition of PKR activity. Pkr-IN-1 binds to the catalytic domain of PKR, preventing its activation by dsRNA or other activators such as PACT protein. This inhibition blocks the autophosphorylation of PKR and its subsequent phosphorylation of eIF2α. As a result, the downstream effects of PKR activation, including the inhibition of protein synthesis and induction of apoptosis, are mitigated. Additionally, Pkr-IN-1 influences the expression of genes involved in stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pkr-IN-1 have been observed to change over time. Pkr-IN-1 is stable under physiological conditions and maintains its inhibitory activity over extended periods. Prolonged exposure to Pkr-IN-1 can lead to the degradation of the compound, reducing its efficacy. Long-term studies have shown that Pkr-IN-1 can have sustained effects on cellular function, including the reduction of chronic inflammation and the promotion of cell survival in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Pkr-IN-1 vary with different dosages in animal models. At low doses, Pkr-IN-1 effectively inhibits PKR activity without causing significant adverse effects. At higher doses, Pkr-IN-1 can lead to toxicity and adverse effects such as liver damage and immune suppression. Threshold effects have been observed, where the efficacy of Pkr-IN-1 plateaus at certain dosages, indicating the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

Pkr-IN-1 is involved in several metabolic pathways, primarily through its interaction with PKR and its downstream targets. By inhibiting PKR, Pkr-IN-1 affects the phosphorylation status of eIF2α, thereby influencing protein synthesis and metabolic flux. Additionally, Pkr-IN-1 interacts with enzymes and cofactors involved in stress responses and inflammation, further modulating metabolic pathways and metabolite levels .

Transport and Distribution

Pkr-IN-1 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Pkr-IN-1 accumulates in regions with high PKR activity, such as the cytoplasm and stress granules, where it exerts its inhibitory effects. The distribution of Pkr-IN-1 is influenced by factors such as cellular stress and the presence of dsRNA .

Subcellular Localization

The subcellular localization of Pkr-IN-1 is primarily in the cytoplasm, where it interacts with PKR and its downstream targets. Pkr-IN-1 is also found in stress granules, which are cytoplasmic aggregates that form in response to cellular stress. The localization of Pkr-IN-1 to these compartments is mediated by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for the effective inhibition of PKR and the modulation of cellular responses to stress .

Vorbereitungsmethoden

Die Herstellung von Mitapivat umfasst mehrere synthetische Routen und Reaktionsbedingungen. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung ihrer Kernstruktur und die anschließende Funktionalisierung zur Erreichung der gewünschten pharmakologischen Eigenschaften umfassen . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei häufig Kristallisations- und Reinigungsschritte erforderlich sind, um das Endprodukt in seiner aktiven Form zu erhalten .

Analyse Chemischer Reaktionen

Mitapivat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound modifizieren und seine Aktivität verändern.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden, und führen häufig zu Derivaten mit modifizierten pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Mitapivat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Enzymaktivierung und der Modulation des glykolytischen Stoffwechselwegs verwendet.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf den roten Blutkörperchenstoffwechsel und die Energieproduktion.

Medizin: Wird in erster Linie zur Behandlung der hämolytischen Anämie bei Erwachsenen mit Pyruvatkinase-Mangel eingesetzt.

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Stoffwechselwege abzielen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Pyruvatkinase bindet und diese aktiviert, wodurch die Aktivität des glykolytischen Stoffwechselwegs verstärkt wird . Diese Aktivierung verbessert die Adenosintriphosphatspiegel und reduziert die 2,3-Diphosphoglyceratspiegel, was zu einer erhöhten Energieproduktion und einer verringerten Hämolyse in roten Blutkörperchen führt . Zu den beteiligten molekularen Zielstrukturen und Stoffwechselwegen gehören das Pyruvatkinase-Enzym und der glykolytische Stoffwechselweg .

Vergleich Mit ähnlichen Verbindungen

Mitapivat ist unter den Pyruvatkinase-Aktivatoren aufgrund seiner spezifischen Bindungs- und Aktivierungseigenschaften einzigartig . Zu ähnlichen Verbindungen gehören:

AG-519: Ein weiterer Pyruvatkinase-Aktivator mit unterschiedlichen Bindungseigenschaften.

FT-4202: Ein Pyruvatkinase-Aktivator, der für ähnliche Indikationen untersucht wird.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, sowohl Wildtyp- als auch mutierte Formen von Pyruvatkinase zu aktivieren, wodurch es bei einem breiteren Spektrum von Patienten mit Pyruvatkinase-Mangel wirksam ist .

Eigenschaften

IUPAC Name |

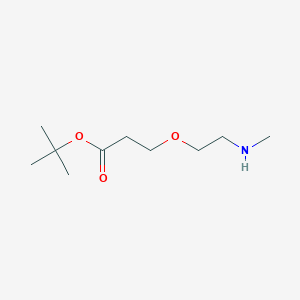

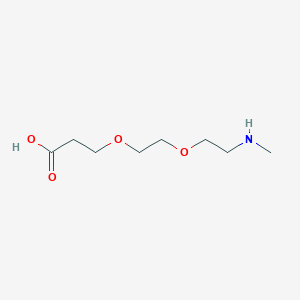

N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22/h1-5,8-12,18,26H,6-7,13-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYGBKHKBBXDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The pyruvate kinase enzyme is an ATP-generating enzyme involved in the Embden–Meyerhof glycolytic pathway: it catalyzes the conversion of phosphoenolpyruvate to pyruvate in the final step of glycolysis, generating adenosine triphosphate (ATP), which is critical for cellular maintenance and survival. One of the four isoforms of pyruvate kinase - erythrocyte pyruvate kinase or PKR - is dedicated to red blood cells (RBCs). Compared to most human cells, RBCs lack the metabolic machinery required for aerobic metabolism of glucose and generation of ATP; thus, they rely on anaerobic glycolysis for ATP production. The deficiency of ATP due to glycolytic enzyme defects leads to shortened lifespan and premature destruction of RBCs in the form of chronic hemolytic anemia and ineffective erythropoiesis. Pyruvate kinase deficiency is a rare hereditary disorder affecting RBC glycolysis, caused by mutations in _PKLR_, the gene encoding the RBC (PKR) and liver-specific isoforms (PKL) of pyruvate kinase. Pyruvate kinase deficiency is associated with a build-up of 2,3-disphosphoglycerate (2,3-DPG), an upstream metabolite in glycolysis, and deficient ATP levels. Erythrocyte pyruvate kinase is an allosterically regulated homotetrameric enzyme that is normally activated by fructose bisphosphate (FBP) in an allosteric fashion. Mitapivat is also an allosteric pyruvate kinase activator but binds to a different allosteric site from FBP on the PKR tetramer. This allows for the activation of both wild-type and mutant forms of erythrocyte pyruvate kinase, including those not induced by FBP. Upon binding to pyruvate kinase, mitapivat stabilizes the active tetrameric form of the enzyme and enhances its affinity for its substrate, phosphoenolpyruvate. Mitapivat upregulates erythrocyte pyruvate kinase activity, increases ATP production, and reduces levels of 2,3-DPG. | |

| Record name | Mitapivat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1260075-17-9 | |

| Record name | Mitapivat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260075179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitapivat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITAPIVAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WTV10SIKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.